molecular formula C6H13NO7 B078077 1-Deoxy-1-nitro-D-mannitol CAS No. 14199-83-8

1-Deoxy-1-nitro-D-mannitol

Cat. No.: B078077
CAS No.: 14199-83-8
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Deoxy-1-nitro-D-mannitol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitromethane, nitrous acid, and various reducing agents. The major products formed from these reactions include 3-deoxy-D-glucose, 3-deoxy-D-mannose, and amino derivatives .

Mechanism of Action

The mechanism of action of 1-Deoxy-1-nitro-D-mannitol involves its interaction with molecular targets and pathways related to the blood-brain barrier. It acts as a voltammetric reagent, facilitating the monitoring of transport processes across the blood-brain barrier .

Properties

IUPAC Name

6-nitrohexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915493
Record name 1-Deoxy-1-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-83-8, 94481-72-8, 6027-42-5
Record name 1-Deoxy-1-nitro-D-mannitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-L-galactitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-1-nitrohexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DN-Man allow researchers to study changes in blood-brain barrier permeability?

A1: DN-Man is detectable at low concentrations using differential pulse voltammetry (DPV) with a carbon fiber microelectrode. [] The researchers found a detection limit of 0.5 mmol/L and a linear relationship between DN-Man concentration and DPV signal. [] When injected intravenously, DN-Man crosses the blood-brain barrier slowly, which is typical for molecules that do not readily permeate this barrier. [] The researchers were able to monitor the concentration of DN-Man in the brain over time using DPV, providing a real-time measurement of blood-brain barrier permeability.

Q2: What is the significance of using electrical stimulation of the locus coeruleus (LC) in this study?

A2: The locus coeruleus (LC) is a brain region known to influence blood-brain barrier permeability through the release of neurotransmitters. [] By electrically stimulating the LC, the researchers aimed to induce a controlled change in blood-brain barrier permeability. They observed that LC stimulation led to a significant increase in DN-Man concentration in the brain, demonstrating the LC's role in modulating the blood-brain barrier. [] This suggests that DN-Man, coupled with DPV, can be used to study the dynamic relationship between neuronal activity and blood-brain barrier permeability.

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